molecular formula C23H18N6O3S B3885474 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B3885474
M. Wt: 458.5 g/mol
InChI Key: AWGQWZPJNQBASD-BUVRLJJBSA-N
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Description

This compound (CAS: 306756-07-0) is a 1,2,4-triazole-based hydrazone derivative with a molecular formula of C₂₃H₁₈N₆O₃S and an average molecular weight of 470.49 g/mol . Its structure features:

  • A 4,5-diphenyl-4H-1,2,4-triazole core substituted with a sulfanyl group at position 2.
  • An acetohydrazide side chain linked to an (E)-2-nitrobenzylidene moiety via a hydrazone bond.

The 2-nitrophenyl group introduces electron-withdrawing properties, which may enhance stability and interaction with biological targets .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3S/c30-21(25-24-15-18-11-7-8-14-20(18)29(31)32)16-33-23-27-26-22(17-9-3-1-4-10-17)28(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,25,30)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQWZPJNQBASD-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps :

    S-Alkylation: The starting material, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, is subjected to S-alkylation using a halogenated acetal and cesium carbonate.

    Acetal Deprotection: The alkylated product undergoes acetal deprotection to yield the corresponding aldehyde, which is then isolated as a bisulfite adduct.

    Condensation Reaction: The aldehyde is reacted with hydrazine hydrate and 2-nitrobenzaldehyde under reflux conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets . The triazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The target compound’s 2-nitro group contrasts with the 5-bromo-2-hydroxy () or 3,4-dihydroxy () substituents, which may alter redox activity and binding affinity .

Yield Comparison :

  • Analogues: Yields range from 59% () to 76% (), depending on substituent reactivity and purification methods.

Antimicrobial Activity

While the target compound’s antimicrobial data are absent in the evidence, structurally related compounds exhibit notable effects:

  • Coumarin-linked hydrazones (e.g., 4f in ) show 12–14 mm inhibition zones against S. aureus and B. subtilis .
  • 1,3,4-Thiadiazole-triazole hybrids () demonstrate MIC values of 8–32 µg/mL against Gram-positive bacteria .

Anticancer Activity

  • The 2-oxindole-containing hydrazone in inhibits IGR39 melanoma cell migration at 10 µM .
  • Compound 10 () shows selective cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 7.2 µM) .

Physicochemical Properties

Property Target Compound N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-... () 2-{[4-(4-Methylphenyl)-5-phenyl-... ()
Molecular Weight 470.49 508.39 504.57
LogP (Predicted) ~3.8 (nitro group) ~4.1 (bromo, hydroxy) ~4.3 (methylphenyl)
Hydrogen Bond Acceptors 6 5 6

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a derivative of 1,2,4-triazole which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of a triazole ring followed by the introduction of various substituents. For example, the synthesis may begin with 4,5-diphenyl-4H-1,2,4-triazole-3-thiol , which is then modified through alkylation and subsequent reactions to yield the final product. The following table summarizes key steps in the synthesis process:

StepReaction TypeReagentsYield (%)
1Alkylation2-bromo-1,1-diethoxyethane84
2DeprotectionFormic acid (98%)Variable
3IsolationVarious solvents (e.g., dichloromethane)High

Biological Activity

Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of triazole derivatives. For example, a related compound was found to inhibit colon carcinoma cells (HCT-116) with an IC50 value of 6.2 µM . The mechanism often involves the induction of apoptosis in cancer cells.
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various triazole derivatives, including those similar to the compound , it was found that modifications at the nitrogen and sulfur positions significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : A series of triazole derivatives were tested on various cancer cell lines. Notably, one derivative showed promising results against breast cancer cell lines (T47D) with IC50 values indicating effective cytotoxicity at low concentrations .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds often interfere with cellular respiration and induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic conditions to maximize yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Reflux conditions (e.g., ethanol or DMSO under 80–100°C) for condensation steps .
  • Catalysts : Acetic acid or similar weak acids to accelerate hydrazone formation .
  • Purification : Chromatography (silica gel) or recrystallization (methanol/water mixtures) to isolate high-purity product .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Q. Which analytical techniques are critical for structural validation?

A combination of spectroscopic and computational methods is recommended:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrazide and triazole proton environments .
  • Mass spectrometry (MS) for molecular ion verification and fragmentation pattern analysis .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antioxidant : DPPH radical scavenging assay to evaluate electron-donating capacity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions often arise from structural analogs or assay variability. Resolve via:

  • Comparative structural analysis : Map substituent effects (e.g., nitro vs. methoxy groups) on activity using QSAR models .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum content) .
  • Target-specific validation : Use CRISPR-edited cell lines to isolate mechanism-of-action pathways .

Q. What computational strategies predict target interactions for this compound?

Leverage in silico tools to elucidate binding mechanisms:

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) using AutoDock Vina .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., triazole sulfanyl group) for activity .

Q. How do substituent variations on the triazole ring influence reactivity and bioactivity?

Substituents modulate electronic and steric properties:

  • Electron-withdrawing groups (e.g., nitro in 2-nitrophenyl): Enhance electrophilicity, improving enzyme inhibition .
  • Bulky groups (e.g., tert-butylphenyl): Increase lipophilicity, affecting membrane permeability .
  • Methoxy/hydroxy groups : Facilitate hydrogen bonding with biological targets (e.g., DNA topoisomerases) .

Q. What experimental approaches validate enzyme inhibition mechanisms?

Mechanistic studies require interdisciplinary methods:

  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots under varied substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., α-glucosidase) to visualize binding pockets .

Methodological Considerations for Data Reproducibility

Q. How can solubility challenges in pharmacological assays be mitigated?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Salt formation : Convert hydrazide to hydrochloride salt for improved aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

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